REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[Br:13]N1C(=O)CCC1=O>CS(C)=O>[Br:13][C:8]1[C:7]([C:9]([F:10])([F:11])[F:12])=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[Cl:1]
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Name
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|
Quantity
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3.25 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
43.4 mL
|
Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
Quantity
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3.11 g
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Type
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reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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2 h after the last addition
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Duration
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2 h
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between 10% aqueous sodium sulfite and ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with aqueous sat. sodium carbonate, water (3 times) and brine
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Type
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CUSTOM
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Details
|
purified on silica gel (column 120 g, Hexane/ethyl acetate 90:10 to 65:35)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(N)C=C1C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |